

# Application Note: Biocompatibility Evaluation of J1075 High Carbon Steel

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

J1075 is a high carbon steel recognized for its high hardness and wear resistance.[1][2][3] While its primary applications are in springs, cutting tools, and other industrial components, its potential use in medical devices or components that may come into contact with the human body necessitates a thorough evaluation of its biocompatibility.[1][2] This document provides a comprehensive set of protocols for testing the biocompatibility of J1075, adhering to the principles outlined in the ISO 10993 series of standards for the biological evaluation of medical devices.[4][5][6] The successful integration of any material in a medical application hinges on its ability to perform with an appropriate host response.[7]

### **Experimental Overview**

A tiered approach is recommended for assessing the biocompatibility of **J1075**, starting with in vitro assays and progressing to more complex in vivo models if required by the intended application. This approach is cost-effective and aligns with the principles of the "3Rs" (Replacement, Reduction, and Refinement) in animal testing.[5][8] The primary assessments for a material like **J1075**, which may have blood or tissue contact, include:

 In Vitro Cytotoxicity Assays: To assess the potential for the material to cause cell death or inhibit cell growth.[5][9][10]



- Hemocompatibility Assays: To evaluate the effects of the material on blood components.[11]
   [12][13][14][15]
- In Vivo Biocompatibility Studies: To observe the tissue response to the material upon implantation.[16][17]
- Immunogenicity Assessment: To determine if the material elicits an adverse immune response.[8][18][19]

The following sections provide detailed protocols for these essential tests.

### **Data Presentation**

Quantitative data from all biocompatibility assays should be meticulously recorded and organized for clear interpretation and comparison. The following tables provide templates for summarizing key experimental results.

Table 1: In Vitro Cytotoxicity Data Summary

| Assay Type     | Cell Line | J1075 Extract<br>Concentration | % Cell Viability<br>(Mean ± SD) | Qualitative<br>Score (0-4) |
|----------------|-----------|--------------------------------|---------------------------------|----------------------------|
| MTT Assay      | L929      | 100%                           |                                 |                            |
| 50%            |           |                                | _                               |                            |
| 25%            | _         |                                |                                 |                            |
| Agar Diffusion | L929      | N/A                            |                                 |                            |
| Direct Contact | L929      | N/A                            | _                               |                            |

Note: Qualitative scoring based on ISO 10993-5 guidelines, where 0 represents no reactivity and 4 represents severe reactivity.[20]

Table 2: Hemocompatibility Data Summary



| Assay Type                      | Parameter<br>Measured                                  | J1075 | Positive<br>Control | Negative<br>Control |
|---------------------------------|--------------------------------------------------------|-------|---------------------|---------------------|
| Hemolysis<br>(ASTM F756)        | % Hemolysis                                            |       |                     |                     |
| Coagulation                     | Activated Partial Thromboplastin Time (aPTT) (seconds) |       |                     |                     |
| Prothrombin Time (PT) (seconds) |                                                        | -     |                     |                     |
| Thrombogenicity                 | Platelet Count<br>(x10^9/L)                            | _     |                     |                     |
| Fibrinogen Concentration (g/L)  |                                                        | _     |                     |                     |
| Complement<br>Activation        | SC5b-9<br>Concentration<br>(ng/mL)                     |       |                     |                     |

Table 3: In Vivo Biocompatibility (Implantation) Data Summary

| Animal Model | Implant Duration | Macroscopic Observation Score | Histopathological<br>Score<br>(Inflammation,<br>Fibrosis, Necrosis) |
|--------------|------------------|-------------------------------|---------------------------------------------------------------------|
| Rabbit       | 1 week           |                               |                                                                     |
| 4 weeks      |                  | _                             |                                                                     |
| 12 weeks     |                  |                               |                                                                     |

Note: Scoring systems to be based on ISO 10993-6 guidelines.



## Experimental Protocols In Vitro Cytotoxicity Testing (ISO 10993-5)[5][6][7]

Cytotoxicity testing is a fundamental and mandatory first step in biocompatibility assessment.[5] [10] It provides a sensitive indication of the potential for a material to release toxic substances. [9]

- Sample Preparation: **J1075** samples should be sterilized using a method appropriate for the final medical device (e.g., autoclave, ethylene oxide, gamma irradiation).[14]
- Extraction: Prepare extracts of the J1075 material in a cell culture medium (e.g., MEM) with 5% serum. The standard extraction ratio is 3 cm²/mL at 37°C for 72 hours.[21] Both polar (saline) and non-polar (cottonseed oil) extracts can be prepared for comprehensive analysis.
   [20]

This assay quantitatively measures cell viability by assessing the metabolic activity of cells.

- Cell Seeding: Seed L929 mouse fibroblast cells (or another relevant cell line) in a 96-well plate at a density of 1 x 10<sup>4</sup> cells/well and incubate for 24 hours.
- Extract Exposure: Replace the culture medium with various concentrations of the **J1075** extract (e.g., 100%, 50%, 25%) and control media (negative control: fresh medium; positive control: medium with a known cytotoxic agent like 0.1% Zinc Diethyldithiocarbamate).[22]
- Incubation: Incubate the plate for 24-48 hours.
- MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
- Formazan Solubilization: Remove the MTT solution and add DMSO or isopropanol to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate cell viability as a percentage relative to the negative control.
- Cell Culture: Prepare a confluent monolayer of L929 cells in a petri dish.



- Agar Overlay: Cover the cells with a layer of nutrient-supplemented agar.
- Sample Placement: Place a small, sterilized piece of J1075 material directly onto the solidified agar.
- Incubation: Incubate for 24-48 hours.
- Evaluation: Stain the cells with a vital stain (e.g., Neutral Red) and examine the zone of decolorization and cell lysis around the material under a microscope.
- Cell Culture: Seed L929 cells in a 6-well plate.
- Sample Placement: Once the cells reach sub-confluency, place a sterilized J1075 sample directly onto the cell layer in each well.
- Incubation: Incubate for 24-48 hours.
- Evaluation: Observe the cells around the material for changes in morphology, cell lysis, and reduction in cell density using a microscope. Assign a reactivity grade from 0 (no reactivity) to 4 (severe reactivity).[20]

#### Hemocompatibility Testing (ISO 10993-4)[13]

For any device intended to come into contact with blood, hemocompatibility testing is crucial to ensure it does not cause adverse reactions such as blood clots, red blood cell damage, or immune responses.[11][12][13][14]

This test determines the degree of red blood cell (RBC) lysis caused by the material.

- Blood Collection: Obtain fresh human or rabbit blood anticoagulated with citrate.
- Direct Contact Method: Incubate a sterilized J1075 sample directly with a suspension of washed RBCs.[14]
- Indirect (Extract) Method: Incubate an extract of J1075 with a suspension of washed RBCs.
   [14]
- Controls: Use a positive control (e.g., water for injection) and a negative control (e.g., saline).



- Incubation: Incubate all samples at 37°C with gentle agitation.
- Analysis: Centrifuge the samples and measure the absorbance of the supernatant at 540 nm to quantify the amount of released hemoglobin.
- Calculation: Calculate the percentage of hemolysis relative to the positive control. A
  hemolysis index above 5% is generally considered hemolytic.[20]

These tests assess the material's effect on the blood clotting cascade.

- Plasma Preparation: Prepare platelet-poor plasma from fresh human blood.
- Incubation: Incubate the plasma with either a J1075 sample or its extract.
- aPTT and PT Measurement: Measure the activated partial thromboplastin time (aPTT) for the intrinsic pathway and the prothrombin time (PT) for the extrinsic pathway using a coagulometer.[11]

This test evaluates the material's potential to induce clot formation.

- Blood Incubation: Incubate fresh whole blood with the J1075 material under controlled flow conditions (if applicable).
- Analysis: After incubation, measure platelet count and fibrinogen concentration.
- Microscopic Examination: Examine the surface of the J1075 material for adhered platelets, leukocytes, and fibrin formation using scanning electron microscopy (SEM).

This assay determines if the material activates the complement system, a part of the innate immune response.

- Serum Incubation: Incubate human serum with the J1075 material.
- Analysis: Measure the concentration of complement activation markers, such as SC5b-9, using an ELISA kit.[15]

### In Vivo Biocompatibility Testing (ISO 10993-6)



In vivo tests are performed to assess the local tissue response to a material after implantation. [16]

- Animal Model: The choice of animal model depends on the intended application of the device. Rabbits are commonly used for implantation studies.
- Implantation: Surgically implant sterilized **J1075** samples into the paravertebral muscles of the rabbits. A negative control material (e.g., high-density polyethylene) should be implanted in a contralateral site.[20]
- Observation Periods: Evaluate the tissue response at various time points (e.g., 1, 4, and 12 weeks).
- Macroscopic Evaluation: At each time point, euthanize a subset of animals and macroscopically examine the implant sites for signs of inflammation, encapsulation, and hemorrhage.
- Histopathological Evaluation: Excise the implant and surrounding tissue, fix in formalin, and prepare histological sections. Stain the sections (e.g., with Hematoxylin and Eosin) and evaluate them microscopically for inflammation, fibrosis, necrosis, and other tissue responses.

#### Immunogenicity Assessment (ISO 10993-20)[6]

This assessment evaluates the potential of a material to provoke an undesirable immune response.[8][18]

- Cell-Based Assays:
  - Leukocyte Activation: Co-culture **J1075** extracts with human peripheral blood mononuclear cells (PBMCs).
  - Cytokine Analysis: Measure the release of pro-inflammatory cytokines (e.g., TNF- $\alpha$ , IL-1 $\beta$ , IL-6) and anti-inflammatory cytokines (e.g., IL-10) using ELISA or multiplex bead assays.
- In Vivo Sensitization Assay (e.g., Guinea Pig Maximization Test GPMT) (ISO 10993-10):[6]
   [16]



- Induction Phase: Sensitize guinea pigs to J1075 extracts through intradermal injections and topical application.
- Challenge Phase: After a rest period, challenge the animals with a non-irritating concentration of the extract applied topically.
- Evaluation: Observe the challenge sites for signs of allergic contact dermatitis (erythema and edema) at 24 and 48 hours post-challenge.

### **Mandatory Visualizations**





Click to download full resolution via product page





Click to download full resolution via product page





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. 1075 Carbon Steels Material Property Data Sheet Product availability and request a quote [suppliersonline.com]
- 2. metallstore24.de [metallstore24.de]
- 3. onlinemetals.com [onlinemetals.com]
- 4. medinstitute.com [medinstitute.com]

#### Methodological & Application





- 5. The "Big Three" in biocompatibility testing of medical devices: implementation of alternatives to animal experimentation—are we there yet? PMC [pmc.ncbi.nlm.nih.gov]
- 6. GLP Testing of Medical Devices in vivo / in vitro | ISO 10993 | vivo Science GmbH [vivo-science.com]
- 7. pacificbiolabs.com [pacificbiolabs.com]
- 8. The Role of In Vitro Immune Response Assessment for Biomaterials PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. nelsonlabs.com [nelsonlabs.com]
- 12. Hemocompatibility Eurofins Medical Device Testing [eurofins.com]
- 13. measurlabs.com [measurlabs.com]
- 14. Hemolysis Testing Guide for Device Manufacturers [nabi.bio]
- 15. Medical Device Hemocompatibility Testing STEMart [ste-mart.com]
- 16. cttm.nipne.ro [cttm.nipne.ro]
- 17. In vitro / In vivo assessment and mechanisms of toxicity of bioceramic materials and its wear particulates - RSC Advances (RSC Publishing) DOI:10.1039/C3RA44483J [pubs.rsc.org]
- 18. The Role of In Vitro Immune Response Assessment for Biomaterials PMC [pmc.ncbi.nlm.nih.gov]
- 19. Immunogenicity assessment of swim bladder-derived biomaterials PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. epotek.com [epotek.com]
- 21. youtube.com [youtube.com]
- 22. Evaluation of the In Vitro Cytotoxicity of Crosslinked Biomaterials PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Note: Biocompatibility Evaluation of J1075
  High Carbon Steel]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b1672709#experimental-setup-for-testing-j1075-biocompatibility]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com